Eptifibatide
Overview
Description
Eptifibatide is an antiplatelet drug of the glycoprotein IIb/IIIa inhibitor class . It is a synthetic heptapeptide derived from a protein found in the venom of the southeastern pygmy rattlesnake . It is used to prevent blood clots from forming in the arteries of the heart after certain types of chest pain and heart attacks .
Synthesis Analysis
Eptifibatide is synthesized using a multigram-scale microwave-assisted solid-phase peptide synthesizer . The process consists of 5 steps: automated microwave-assisted solid-phase synthesis of eptifibatide linear precursor; cleavage from the resin with concomitant amino acid side-chains deprotection; disulfide-bond formation in solution; purification by flash column chromatography; ion-exchange solid-phase extraction .Molecular Structure Analysis
Eptifibatide is a cyclic heptapeptide that belongs to the class of arginin-glycin-aspartat-mimetics . It has a molecular formula of C35H49N11O9S2 .Chemical Reactions Analysis
Eptifibatide inhibits platelet aggregation by reversibly binding to the platelet receptor glycoprotein (GP) IIb/IIIa of human platelets, thus preventing the binding of fibrinogen, von Willebrand factor, and other adhesive ligands .Physical And Chemical Properties Analysis
Eptifibatide has a molecular weight of 832.4 . It is soluble in DMSO .Scientific Research Applications
Platelet Glycoprotein IIb/IIIa Inhibition
Eptifibatide, a synthetic cyclic heptapeptide, is a selective inhibitor of the platelet glycoprotein IIb/IIIa receptor, crucial in platelet aggregation. Research has shown that eptifibatide effectively reduces adverse outcomes in patients with acute coronary syndromes without persistent ST-segment elevation, demonstrating its value in cardiovascular interventions (The New England journal of medicine, 1998).
Improved Drug Delivery Systems
Recent advancements include encapsulating eptifibatide in RGD-modified nano-liposomes. This novel delivery system enhances the antiplatelet activity of eptifibatide, addressing issues like its short half-life and accumulation in non-targeted tissues, thus improving its efficacy in thrombosis treatment (Journal of Thrombosis and Thrombolysis, 2017).
Applications Beyond Cardiovascular Disease
Eptifibatide's role extends beyond acute coronary syndromes. A Phase I study suggested its potential benefits for patients with sickle cell anemia (SCA). The study indicated that eptifibatide could be well tolerated in SCA patients, providing benefits like inhibiting platelet aggregation and altering plasma levels of inflammatory mediators (British Journal of Haematology, 2007).
Neurointerventional Procedures
An open-label Phase I study assessed the safety of intravenous eptifibatide in patients undergoing internal carotid artery angioplasty and stent placement. The study suggested that eptifibatide might be safe for use in neurointerventional procedures, although further studies are required to confirm its effectiveness in such settings [(Neurosurgery, 2001)](https://Neurosurgery, 2001).
Stability and Storage Enhancements
To address storage and stability challenges, studies have explored formulating eptifibatide in semi-aqueous vehicles. These formulations significantly increased the drug's stability compared to aqueous vehicles, suggesting an improved shelf-life for eptifibatide at room temperature (International journal of pharmaceutics, 2001).
Pharmacodynamics and Pharmacokinetics
Research on the pharmacodynamics and pharmacokinetics of eptifibatide has led to optimized dosing regimens. Studies have shown that higher-dose, double-bolus regimens can achieve and maintain effective inhibition of platelet aggregation, providing insights for enhanced clinical efficacy in coronary interventions (Circulation: Journal of the American Heart Association, 2001).
Safety And Hazards
When handling Eptifibatide, one should avoid breathing mist, gas or vapours. It is also advised to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .
properties
IUPAC Name |
2-[(3S,6S,12S,20R,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39)/t22-,23-,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKPOZZJODAYPZ-LROMGURASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H49N11O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046673 | |
Record name | Eptifibatide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
832.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Eptifibatide inhibits platelet aggregation by reversibly binding to the platelet receptor glycoprotein (GP) IIb/IIIa of human platelets, thus preventing the binding of fibrinogen, von Willebrand factor, and other adhesive ligands. Inhibition of platelet aggregation occurs in a dose- and concentration-dependent manner. | |
Record name | Eptifibatide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00063 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Eptifibatide | |
CAS RN |
188627-80-7 | |
Record name | Eptifibatide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188627807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eptifibatide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00063 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eptifibatide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Eptifibatide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPTIFIBATIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA8320J834 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Eptifibatide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8313 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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